1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Overview
Description
1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C11H19N3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 1-isobutyl-1H-pyrazole with 2-pyrrolidinyl chloride under suitable reaction conditions, such as the presence of a base and a suitable solvent. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxo-compounds, while reduction may yield the corresponding reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has shown potential as a modulator of biological targets, such as enzymes and receptors.
Medicine: It has been investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole can be compared with other similar compounds, such as 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole and 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole These compounds share structural similarities but may differ in their biological activities and applications
List of Similar Compounds
1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole
1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-methylpropyl)-5-pyrrolidin-2-ylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9(2)8-14-11(5-7-13-14)10-4-3-6-12-10/h5,7,9-10,12H,3-4,6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDPGIKXSXDVCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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